Bosentan sodium - 150726-52-6

Bosentan sodium

Catalog Number: EVT-8412290
CAS Number: 150726-52-6
Molecular Formula: C27H28N5NaO6S
Molecular Weight: 573.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bosentan sodium is classified as a synthetic organic compound and belongs to the class of medications known as endothelin receptor antagonists. It is derived from a series of chemical modifications aimed at enhancing its therapeutic effects and reducing side effects. The compound’s structure includes a bipyrimidine core, which is crucial for its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of bosentan sodium involves several key steps, starting from the reaction of substituted pyrimidine derivatives with ethylene glycol in the presence of a base, typically sodium hydroxide. The process can be summarized as follows:

  1. Coupling Reaction: A substituted pyrimidine monohalide derivative reacts with ethylene glycol to form an intermediate compound.
  2. Isolation: The product is isolated as an alkaline earth metal salt, such as barium or calcium salt.
  3. Conversion to Bosentan: The salt is then converted to bosentan by adjusting the pH of the reaction mixture (typically between 1 and 2) using hydrochloric acid, followed by extraction using solvents like dichloromethane or ethyl acetate.
  4. Purification: The crude bosentan is purified through recrystallization from suitable solvent mixtures, ensuring high yield and purity .

This method has been optimized to facilitate large-scale production while maintaining quality.

Molecular Structure Analysis

Structure and Data

Bosentan sodium has a complex molecular structure characterized by its bipyrimidine backbone and sulfonamide group. The chemical formula for bosentan is C27H29N5O3SC_{27}H_{29}N_5O_3S, and its molecular weight is approximately 551.61 g/mol. The compound exhibits various polymorphic forms, which can influence its solubility and bioavailability.

Structural Features

  • Bipyrimidine Core: Essential for receptor binding.
  • Sulfonamide Group: Contributes to its pharmacological properties.
  • Sodium Salt Form: Enhances solubility in aqueous solutions.
Chemical Reactions Analysis

Reactions and Technical Details

Bosentan undergoes various chemical reactions that are critical for its synthesis and purification:

  1. Nucleophilic Substitution: Involves the reaction of halogenated pyrimidines with nucleophiles like ethylene glycol.
  2. Acid-Base Reactions: Used for pH adjustment during purification processes.
  3. Solvent Extraction: Essential for isolating bosentan from reaction mixtures using organic solvents.

These reactions are carefully controlled to optimize yield and minimize impurities.

Mechanism of Action

Process and Data

Bosentan sodium functions primarily as an antagonist at endothelin receptors A and B. By blocking these receptors, it prevents endothelin-1 from exerting its vasoconstrictive effects on blood vessels:

  1. Receptor Binding: Bosentan binds competitively to endothelin receptors.
  2. Vasodilation: This binding inhibits vasoconstriction, leading to increased blood flow and reduced pulmonary artery pressure.
  3. Improved Exercise Capacity: Patients experience enhanced ability to perform physical activities due to decreased vascular resistance in the lungs.

Clinical studies have shown that bosentan significantly lowers mean pulmonary arterial pressure and improves functional capacity in patients with pulmonary arterial hypertension .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water, methanol, and ethanol; slightly soluble in organic solvents like dichloromethane.

Chemical Properties

  • pH Range: Typically between 5-7 when dissolved in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Bosentan sodium is primarily used in clinical settings for:

  • Treatment of Pulmonary Arterial Hypertension: It helps manage symptoms and improve quality of life for patients suffering from this condition.
  • Research Applications: Investigated as a model compound for studying endothelin receptor interactions and developing new analogs aimed at enhancing therapeutic efficacy .

Additionally, analytical methods such as high-performance liquid chromatography and voltammetry are employed to quantify bosentan levels in pharmaceutical formulations, ensuring quality control during manufacturing .

Molecular Pharmacology of Bosentan Sodium

Dual Endothelin Receptor Antagonism Mechanisms

Bosentan sodium competitively inhibits both endothelin receptor subtypes (ETA and ETB) with higher affinity for ETA (approximately 20:1 selectivity). Its bipyrimidine-sulfonamide core enables simultaneous interaction with transmembrane domains of both receptors, displacing endothelin-1 (ET-1) through steric hindrance at the ligand-binding pocket [1] [9]. The tert-butyl benzenesulfonamide moiety anchors to ETA's hydrophobic subpocket, while methoxy-phenoxy groups form hydrogen bonds with ETB's extracellular loop 2, explaining its dual affinity profile [9].

Structural Determinants of ETA/ETB Receptor Binding Affinity

Bosentan's binding kinetics reveal critical structure-activity relationships:

  • LogD dependency: The moderate lipophilicity (logD = 1.3) optimizes membrane penetration while maintaining aqueous solubility for vascular bioavailability [2]
  • Receptor occupancy: Slow dissociation from ETB receptors (t½ ~17 min vs. ~1 min for ETA) prolongs functional antagonism despite lower absolute affinity [2]
  • Metabolite contributions: The active metabolite Ro 48-5033 enhances ETB blockade through additional hydrophobic interactions with Tyr129 [5]
Table 1: Selectivity Profiles of Endothelin Receptor AntagonistsCompoundETA IC50 (nM)ETB IC50 (nM)Selectivity Ratio (ETA:ETB)
Bosentan12601:20
Ambrisentan0.2201:100
Macitentan1.2601:50
Sitaxentan0.426001:6500

Data aggregated from binding studies in human cardiovascular tissues [2] [9]

Allosteric Modulation of Endothelin-1 Signaling Pathways

Beyond competitive inhibition, bosentan sodium:

  • Disrupts OATP1B-mediated ET-1 internalization: As an OATP1B1/OATP1B3 substrate, bosentan saturates hepatocyte uptake transporters, reducing ET-1 clearance and paradoxically increasing plasma ET-1 while blocking tissue receptors [5]
  • Reconfigures G-protein coupling: Induces a conformational shift in ETB receptors that biases signaling toward β-arrestin recruitment over Gq-mediated calcium flux, attenuating vasoconstrictive responses [7]
  • Modulates macrophage trafficking: Downregulates monocyte chemoattractant protein-1 (MCP-1) in pulmonary vasculature, reducing bone marrow-derived macrophage infiltration by 68% in hypoxic models (P<0.001 vs. controls) [7]

Transcriptional Regulation of Pulmonary Vascular Remodeling

Impact on BMPR-II Mutation-Induced Signaling Cascades

Bosentan sodium counteracts pathological cross-talk between endothelin and BMP/TGF-β pathways:

  • Rescues SMAD1/5/8 phosphorylation: In PASMCs with BMPR2 mutations, bosentan restores 65% of BMP-2-induced pSMAD signaling by reducing ET-1-mediated ERK1/2 hyperactivation [6] [10]
  • Attenuates receptor mislocalization: Prevents ET-1-induced internalization of residual BMPR-II receptors via clathrin-dependent endocytosis, increasing surface receptor density by 2.3-fold [10]
  • Modulates gene expression networks: Downregulates ET-1-driven overexpression of ACVRL1 (ALK1) and ENG (endoglin) in pulmonary endothelial cells, reducing TGF-β superfamily sensitization [6]
Table 2: Bosentan's Effects on BMP Pathway Components in PAH ModelsMolecular TargetRegulatory EffectFunctional Consequence
BMPR-II mRNA↑ 1.8-foldCompensates haploinsufficiency
Id-1 transcription↑ 2.1-foldInhibits PASMC proliferation
pERK1/2↓ 72%Blocks mitogenic signaling
11βHSD2↓ 60%Reduces aldosterone sensitivity

Data from human PASMC studies [6] [10]

Crosstalk with Nitric Oxide and Prostacyclin Pathways

Bosentan sodium exhibits synergistic interactions with vasodilatory systems:

  • eNOS upregulation: Augments endothelial nitric oxide synthase expression by 3.5-fold via ETB-dependent PI3K/Akt activation, enhancing cGMP production independently of PDE5 inhibition [7] [9]
  • Prostacyclin synthase potentiation: Amplifies cAMP responses to iloprost by 140% through ET-1-mediated desensitization of Gi-coupled prostaglandin receptors [9]
  • Oxidative stress modulation: Reduces total oxidant status (TOS) by 31% and oxidative stress index (OSI) by 40% in ischemia-reperfusion models, preserving endogenous antioxidant capacity [4] [7]
Table 3: Pathway Interactions in Pulmonary Vascular CellsPathwayKey MediatorBosentan-Induced Change
Nitric OxideeNOS protein↑ 215%
cGMP↑ 3.1-fold
ProstacyclincAMP↑ 140%
PGI2 synthase↑ 90%

Data from hypobaric hypoxia models and isolated PASMC assays [7] [9]

The molecular architecture of bosentan sodium enables multilevel control of vasoconstrictive and remodeling pathways. Its sulfonamide-bipyrimidine scaffold serves as a versatile pharmacophore for dual receptor engagement, while its modulatory effects on transporter systems and transcriptional networks establish a comprehensive antiremodeling profile. The compound's capacity to rectify BMPR-II deficiency phenotypes and amplify endogenous vasodilatory pathways underscores its mechanistic uniqueness among ERAs.

Properties

CAS Number

150726-52-6

Product Name

Bosentan sodium

IUPAC Name

sodium;(4-tert-butylphenyl)sulfonyl-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]azanide

Molecular Formula

C27H28N5NaO6S

Molecular Weight

573.6 g/mol

InChI

InChI=1S/C27H28N5O6S.Na/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3;/q-1;+1

InChI Key

RFZVORNKUWIYLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.